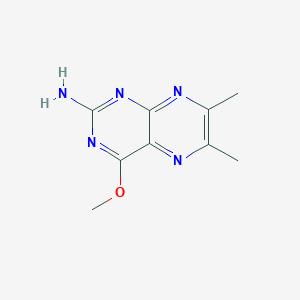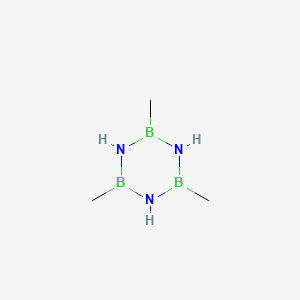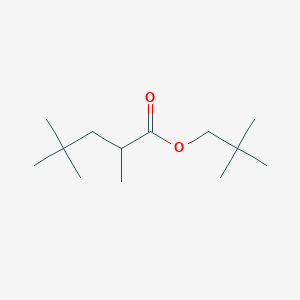
2,2-Dimethylpropyl 2,4,4-trimethylpentanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethylpropyl 2,4,4-trimethylpentanoate is an organic compound with the molecular formula C13H26O2 It is an ester formed from the reaction between 2,2-dimethylpropanol and 2,4,4-trimethylpentanoic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropyl 2,4,4-trimethylpentanoate typically involves esterification reactions. One common method is the reaction between 2,2-dimethylpropanol and 2,4,4-trimethylpentanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in packed bed reactors can also be employed to facilitate the esterification reaction. The product is then purified through distillation and other separation techniques to obtain the desired purity.
化学反应分析
Types of Reactions
2,2-Dimethylpropyl 2,4,4-trimethylpentanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2,2-dimethylpropanol and 2,4,4-trimethylpentanoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol in the presence of an acid or base catalyst to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Acid or base catalyst with an alcohol.
Major Products Formed
Hydrolysis: 2,2-Dimethylpropanol and 2,4,4-trimethylpentanoic acid.
Reduction: 2,2-Dimethylpropanol.
Transesterification: A different ester and alcohol depending on the reactants used.
科学研究应用
2,2-Dimethylpropyl 2,4,4-trimethylpentanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.
Industry: Used as a plasticizer in the production of polymers and as a component in lubricants and coatings.
作用机制
The mechanism of action of 2,2-Dimethylpropyl 2,4,4-trimethylpentanoate primarily involves its ester bond. In biological systems, esterases can hydrolyze the ester bond to release the corresponding alcohol and acid. This hydrolysis reaction is crucial for its potential use in drug delivery systems, where the compound can be designed to release active pharmaceutical ingredients in a controlled manner.
相似化合物的比较
Similar Compounds
2,2-Dimethylpropyl acetate: An ester with a similar structure but different acid component.
2,4,4-Trimethylpentyl acetate: Another ester with a similar structure but different alcohol component.
Uniqueness
2,2-Dimethylpropyl 2,4,4-trimethylpentanoate is unique due to its specific combination of 2,2-dimethylpropanol and 2,4,4-trimethylpentanoic acid, which imparts distinct physical and chemical properties. Its unique structure makes it suitable for specific applications in various fields, including its potential use in drug delivery systems and as a plasticizer in polymer production.
属性
CAS 编号 |
5340-67-0 |
|---|---|
分子式 |
C13H26O2 |
分子量 |
214.34 g/mol |
IUPAC 名称 |
2,2-dimethylpropyl 2,4,4-trimethylpentanoate |
InChI |
InChI=1S/C13H26O2/c1-10(8-12(2,3)4)11(14)15-9-13(5,6)7/h10H,8-9H2,1-7H3 |
InChI 键 |
PGKBXEPSMFNLHY-UHFFFAOYSA-N |
规范 SMILES |
CC(CC(C)(C)C)C(=O)OCC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2-Carboxyphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid](/img/structure/B14738181.png)
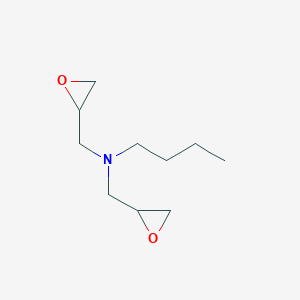
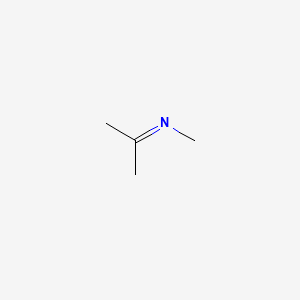
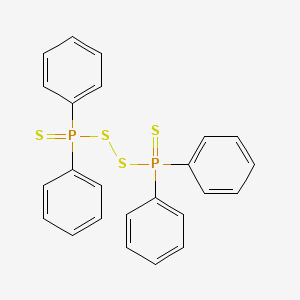
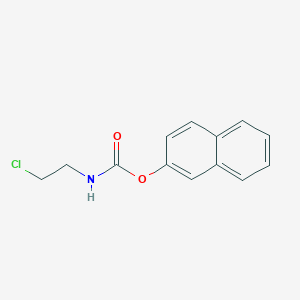
![5-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)butyl]-3H-1,3,4-oxadiazole-2-thione](/img/structure/B14738209.png)
![2-[Bis(2-hydroxyethyl)amino]-5-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B14738214.png)

![2,4,6-Tris[(2-chlorophenyl)methylsulfanyl]pyrimidine](/img/structure/B14738236.png)
